chemical structure and properties of N,N-dibenzyl-5-bromo-2-fluoroaniline
chemical structure and properties of N,N-dibenzyl-5-bromo-2-fluoroaniline
Executive Summary
N,N-Dibenzyl-5-bromo-2-fluoroaniline (CAS: 869529-97-5) is a specialized synthetic intermediate used primarily in the development of small-molecule pharmaceuticals and agrochemicals.[1] It functions as a "protected" aniline building block, offering three distinct vectors for chemical diversification:
-
C-5 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-2 Fluorine: A site for Nucleophilic Aromatic Substitution (
), albeit deactivated by the electron-rich amine. -
N-Dibenzyl Group: A robust protecting group that masks the aniline nitrogen, preventing catalyst poisoning and side reactions during organometallic transformations.
This guide details the structural properties, synthesis protocols, and reactivity logic required to utilize this compound effectively in drug discovery workflows.
Chemical Identity & Physiochemical Properties[2][3]
The compound is characterized by the presence of a bulky dibenzylamino group, which significantly alters its solubility and electronic properties compared to the parent aniline.
Table 1: Compound Specifications
| Property | Specification |
| IUPAC Name | N,N-dibenzyl-5-bromo-2-fluoroaniline |
| CAS Registry Number | 869529-97-5 |
| Molecular Formula | |
| Molecular Weight | 370.26 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water |
| LogP (Predicted) | ~5.8 (Highly Lipophilic) |
| Key Functional Groups | Aryl Bromide, Aryl Fluoride, Tertiary Amine (Dibenzyl) |
Structural Analysis[7]
-
Steric Bulk: The two benzyl groups create a significant steric shield around the nitrogen. This prevents the nitrogen lone pair from coordinating tightly with metal catalysts (e.g., Pd, Ni), which is a common failure mode when using free anilines in cross-coupling reactions.
-
Electronic Effect: The dibenzylamino group is a strong electron donor (+M effect). This increases electron density in the ring, stabilizing the C-Br bond against oxidative addition slightly, but significantly deactivating the C-F bond toward nucleophilic attack compared to electron-deficient analogs.
Synthetic Protocol (Self-Validating System)
Objective: Synthesize N,N-dibenzyl-5-bromo-2-fluoroaniline from 5-bromo-2-fluoroaniline via double alkylation.
Reaction Logic
The transformation utilizes a standard
Workflow Diagram
Figure 1: Step-by-step synthesis workflow for N,N-dibenzylation.
Step-by-Step Methodology
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-fluoroaniline (1.0 equiv) and anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).
-
Base Addition: Add Potassium Carbonate (
) (3.0 equiv).[2] Ensure the base is finely powdered to maximize surface area. -
Alkylation: Add Benzyl Bromide (2.5 equiv) dropwise at room temperature.
-
Note: A slight excess (2.5 eq) is used to ensure the mono-benzyl intermediate is fully converted to the dibenzyl product.
-
-
Reaction: Heat the mixture to 80–90°C for 12–18 hours.
-
Process Control: Monitor by TLC (Hexane:EtOAc 9:1) or LCMS. Look for the disappearance of the mono-benzyl intermediate (
).
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate layers. Wash the organic layer with water (
) and brine ( ) to remove DMF and inorganic salts. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Hexanes/Ethyl Acetate (0%
10% EtOAc). The dibenzyl product elutes first (high ) due to its lipophilicity.
Reactivity Profile & Applications
The strategic value of N,N-dibenzyl-5-bromo-2-fluoroaniline lies in its orthogonal reactivity.
C-5 Bromine: Cross-Coupling
The bromine atom is the primary handle for carbon-carbon bond formation.
-
Suzuki-Miyaura: Reacts with aryl boronic acids.
-
Lithiation: Treatment with
-BuLi at -78°C effects Lithium-Halogen Exchange to generate the aryl lithium species.
C-2 Fluorine: Nucleophilic Substitution ( )
While the fluorine is ortho to the nitrogen, the electron-donating nature of the dibenzyl amine makes the ring electron-rich, deactivating it toward
-
Activation Required: Successful displacement of the fluorine usually requires:
-
Introduction of an electron-withdrawing group (EWG) at C-4 or C-6 via the bromine handle first.
-
Use of harsh conditions (high temp, strong nucleophiles like thiols or alkoxides).
-
Deprotection
The dibenzyl group is removed to reveal the free amine or mono-benzyl amine.
-
Hydrogenation:
(1 atm), Pd/C, EtOH/EtOAc. (Standard method). -
Oxidative Cleavage: CAN (Ceric Ammonium Nitrate) or DDQ (if selective deprotection is needed).
Reactivity Pathways Diagram
Figure 2: Divergent reactivity pathways available for the scaffold.
Safety & Handling
-
Hazard Classification:
-
Acute Toxicity: Like most halo-anilines, this compound should be treated as toxic if swallowed, inhaled, or absorbed through the skin.
-
Skin/Eye Irritant: Precursors (Benzyl bromide) are potent lachrymators. Ensure all unreacted benzyl bromide is quenched (e.g., with aqueous amine or ammonia) before disposal.
-
-
Storage: Store in a cool, dry place (
). The compound is generally stable but should be protected from light to prevent slow debromination or oxidation.
References
-
PubChem. 5-Bromo-2-fluoroaniline Compound Summary (Precursor Data). National Center for Biotechnology Information. Available at: [Link]
-
MolAid. N,N-dibenzyl-5-bromo-2-fluoroaniline (CAS 869529-97-5).[1][6] Available at: [Link]
-
National Institutes of Health (PMC). Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions. (Discusses alkylation risks). Available at: [Link]
Sources
- 1. 832099-32-8|N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine|BLDpharm [bldpharm.com]
- 2. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 5. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 6. 5-Bromo-2-fluoroaniline | CAS#:2924-09-6 | Chemsrc [chemsrc.com]
